
(Pentafluorophenyl)propanedinitrile
Overview
Description
(Pentafluorophenyl)propanedinitrile is a chemical compound with the CAS Number: 719-38-0 and a molecular weight of 232.11 . It has been used in the preparation of single-chain polymer nanoparticles (SCNPs) which are formed by intramolecular collapse of individual polymer chains .
Synthesis Analysis
The synthesis of pentafluorophenyl-functional SCNPs involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Another synthesis method involves the reaction of sodium cyclopentadienide and hexafluorobenzene (C6F6) under varying conditions .Molecular Structure Analysis
The molecular structure of (Pentafluorophenyl)propanedinitrile is characterized by its IUPAC Name 2- (perfluorophenyl)malononitrile and Inchi Code 1S/C9HF5N2/c10-5-4 (3 (1-15)2-16)6 (11)8 (13)9 (14)7 (5)12/h3H .Chemical Reactions Analysis
Pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .Physical And Chemical Properties Analysis
(Pentafluorophenyl)propanedinitrile has a molecular weight of 232.11 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Protein Mimicry and Bio-inspired Nanoparticles
(Pentafluorophenyl)propanedinitrile: has been utilized in the creation of bio-inspired single-chain polymer nanoparticles (SCNPs) that mimic the structure and function of proteins . These SCNPs can be functionalized with a variety of amines, resulting in water-soluble nanoparticles with fluorescent labels, ‘click’ functionality, amino acids, and even peptides. This approach allows for the development of SCNP-protein hybrids with adjustable physicochemical properties, offering potential applications in drug delivery and imaging.
Bioconjugation Chemistry
The compound’s activated ester moieties make it a valuable asset in bioconjugation chemistry . It is less susceptible to hydrolysis than NHS esters and soluble in various organic solvents, making it ideal for post-polymerization functionalization reactions. This property is particularly useful for creating polymer-protein hybrids that combine the structural properties of synthetic backbones with the specific functions of protein domains.
Fluorinated Macrocycles
Fluorination of macrocycles like porphyrins and corroles can significantly alter their electronic properties. (Pentafluorophenyl)propanedinitrile is used to introduce fluorine into these macrocycles, enhancing their oxidative stability and decreasing ring nitrogen basicity. This results in more Lewis-acidic, electron-deficient chelated metal ions, which can be exploited in catalysis and electrochemistry applications .
Stabilization of Pt(II) Complexes
In coordination chemistry, (Pentafluorophenyl)propanedinitrile has been shown to stabilize Pt(II) complexes. The pentafluorophenyl groups lead to changes in electron distribution within the complexes, causing absorption bands to red-shift due to a metal-to-ligand charge transfer. This stabilization effect is beneficial for the development of new materials with unique optical properties .
Magnetic Resonance Imaging (MRI) Contrast Agents
The fluorine atoms in (Pentafluorophenyl)propanedinitrile can serve as magnetic labels for MRI contrast agents. The presence of fluorine allows for the use of ^19F MRI, which provides excellent signal-to-noise ratio due to the 100% natural abundance of the magnetic isotope and the absence of background signals from fluoroorganic compounds in biological systems .
Mechanism of Action
Safety and Hazards
Future Directions
The utility of an electron-deficient, air stable, and commercially available Lewis acid tris (pentafluorophenyl)borane has recently been comprehensively explored . This suggests potential future directions in the use of (Pentafluorophenyl)propanedinitrile and related compounds in various applications, including the formation of bio-inspired single-chain polymer nanoparticles (SCNPs) .
properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF5N2/c10-5-4(3(1-15)2-16)6(11)8(13)9(14)7(5)12/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSZJVBSCFEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70825388 | |
| Record name | (Pentafluorophenyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70825388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pentafluorophenyl)propanedinitrile | |
CAS RN |
719-38-0 | |
| Record name | (Pentafluorophenyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70825388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)
![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)
![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)
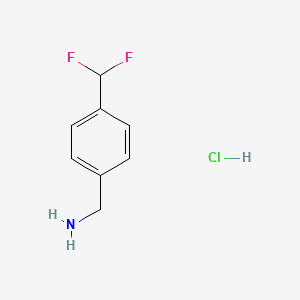
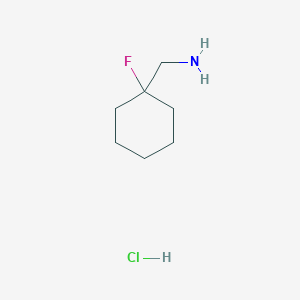
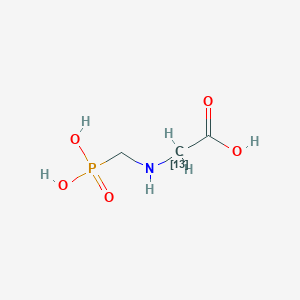
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)
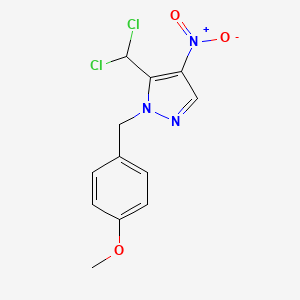
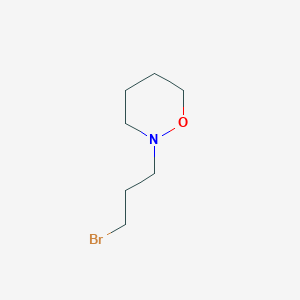
![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)